molecular formula C18H19F3N4O3S B2991426 N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921525-06-6

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2991426
CAS No.: 921525-06-6
M. Wt: 428.43
InChI Key: SHMJANXWZKSOOI-UHFFFAOYSA-N
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Description

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a structurally complex small molecule featuring an imidazole core substituted with hydroxymethyl, thioether-linked oxoethylamine, and trifluoromethylphenyl groups. For instance, a closely related compound with a 4-(trifluoromethyl)phenyl substituent (instead of 2-(trifluoromethyl)phenyl) has a molecular formula of C₁₈H₁₉F₃N₄O₃S and a molecular weight of 428.4 g/mol . The 2-(trifluoromethyl)phenyl variant likely exhibits similar steric and electronic properties but with altered regiochemistry affecting binding affinity or metabolic stability.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-2-7-22-15(27)9-25-12(10-26)8-23-17(25)29-11-16(28)24-14-6-4-3-5-13(14)18(19,20)21/h2-6,8,26H,1,7,9-11H2,(H,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMJANXWZKSOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, derivatives of imidazole compounds have been reported to exhibit significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The introduction of specific substituents, such as trifluoromethyl groups, can enhance the anticancer activity by increasing lipophilicity and modifying electronic properties, which may improve cell membrane permeability and interaction with biological targets .

The mechanism of action for this compound likely involves:

  • Inhibition of DNA synthesis : Similar compounds have been shown to bind to DNA, disrupting replication processes.
  • Induction of apoptosis : Activation of apoptotic pathways in cancer cells has been observed, leading to programmed cell death.
  • Anti-inflammatory effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially reducing tumor growth indirectly .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the imidazole ring and the presence of electron-withdrawing groups like trifluoromethyl significantly impact biological activity. For example:

  • Trifluoromethyl substitution : Enhances cytotoxicity due to increased electron deficiency, which may facilitate interactions with nucleophilic sites in target proteins.
  • Hydroxymethyl group : Contributes to solubility and may enhance binding affinity to biological targets .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Mannich Bases : A review highlighted the anticancer and cytotoxic properties of Mannich bases derived from imidazole structures. These compounds demonstrated IC50 values lower than 10 µM against various cancer cell lines, indicating potent activity .
  • Cytotoxicity Assessment : In a comparative study, N-substituted imidazoles were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with similar structural features to N-allyl derivatives exhibited significant cytotoxicity, reinforcing the potential efficacy of this compound class .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The target compound’s 2-(trifluoromethyl)phenyl group (ortho-substitution) likely increases steric hindrance compared to Analog 1’s para-substituted CF₃ group. This could reduce enzymatic degradation but may also limit target binding pocket accessibility .
  • Electron Effects: The trifluoromethyl group in both the target and Analog 1 enhances lipophilicity and metabolic resistance.
  • Molecular Weight : Analog 2 has a lower molecular weight (404.4 vs. 428.4 g/mol), primarily due to the replacement of CF₃ with a lighter bicyclic substituent .

Functional Implications

  • Hydrophobic Interactions : The trifluoromethyl group in the target compound and Analog 1 enhances hydrophobic interactions with protein pockets, whereas Analog 2’s benzo[d][1,3]dioxol group may favor π-π stacking .
  • Hydrogen Bonding : The hydroxymethyl and acetamide groups in all three compounds facilitate hydrogen bonding, critical for target engagement.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the imidazole-thioacetamide core in this compound?

  • Methodological Answer : The imidazole-thioacetamide scaffold can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a substituted imidazole-2-thiol derivative (e.g., 5-(hydroxymethyl)-1H-imidazole-2-thiol) with α-chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in refluxing ethanol) forms the thioether linkage. This approach is analogous to methods used for synthesizing 2-((imidazol-2-yl)thio)-N-arylacetamides .
  • Key Considerations : Monitor reaction progress via TLC (e.g., using ethyl acetate/hexane gradients) and optimize solvent systems (e.g., acetic acid for reflux) to enhance yields .

Q. How can the hydroxymethyl and trifluoromethylphenyl groups be introduced without side reactions?

  • Methodological Answer :

  • Hydroxymethyl : Protect the hydroxymethyl group (e.g., as an acetate ester) during synthesis to prevent oxidation. Deprotection can be achieved via hydrolysis under mild acidic/basic conditions .
  • Trifluoromethylphenyl : Introduce the trifluoromethylphenylamino moiety via a coupling reaction between 2-(trifluoromethyl)aniline and a ketone intermediate (e.g., 2-oxoethylthio group) using EDCI/HOBt or similar coupling agents. Ensure anhydrous conditions to avoid hydrolysis .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : Use 1^1H/13^{13}C NMR to verify the imidazole ring protons (δ 7.2–8.5 ppm), thioether linkage (δ 3.5–4.5 ppm for SCH₂), and trifluoromethyl group (singlet at δ ~120 ppm in 19^{19}F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak matching the exact mass (e.g., calculated for C₁₉H₂₀F₃N₃O₃S).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals using DMF/acetic acid recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) against target protein PDB structures.
  • Validate predictions with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) .
  • Caution : Cross-validate with experimental data (e.g., SPR or ITC) to resolve discrepancies between computational and empirical binding constants .

Q. What experimental designs are suitable for resolving contradictory bioactivity data across cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Use 8–12 concentration points (10 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition).
  • Assay Replicates : Perform triplicate independent experiments to assess reproducibility.
  • Off-Target Screening : Test against related enzymes (e.g., COX-1/2 for anti-inflammatory activity) to rule out non-specific effects .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to identify statistically significant differences (p < 0.05) .

Q. How can the metabolic stability of the compound be improved without compromising activity?

  • Methodological Answer :

  • Structural Modifications : Replace metabolically labile groups (e.g., hydroxymethyl → methylsulfonyl) or introduce deuterium at vulnerable positions.
  • In Vitro Assays : Use liver microsomes (human/rat) to identify major metabolic sites via LC-MS/MS metabolite profiling.
  • SAR Studies : Compare analogues with substituents at the imidazole 5-position or trifluoromethylphenyl group to balance stability and potency .

Methodological Notes for Data Interpretation

  • Synthetic Yields : Low yields (<30%) in thioether formation may indicate competing oxidation; add antioxidants (e.g., BHT) or switch to inert atmospheres (N₂/Ar) .
  • Biological Data Contradictions : If IC₅₀ values vary >10-fold between assays, check cell permeability (e.g., PAMPA assay) or protein binding (e.g., serum albumin affinity) .

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